Demethoxycapillarisin

Overview

Description

Demethoxycapillarisin is a natural compound, chemically known as 7-methoxy-capillarisin . It is a secondary metabolite extracted from plants of the Compositae family . It is a white crystalline powder with a relative molecular weight of approximately 374.4 g/mol . It has good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide, but low solubility in non-polar solvents such as heptane and ethyl acetate .

Synthesis Analysis

Demethoxycapillarisin is typically obtained by extracting the active ingredients from Compositae plants . Specifically, the dried parts of the Compositae plant are ground into a powder, then soaked in a suitable solvent (such as ethanol). After extraction, filtration, and concentration steps, the pure product is obtained through crystallization, centrifugation, and drying . The synthesis of Demethoxycapillarisin involves an intramolecular Wittig reaction between a phosphorus ylide and a carbonate .

Molecular Structure Analysis

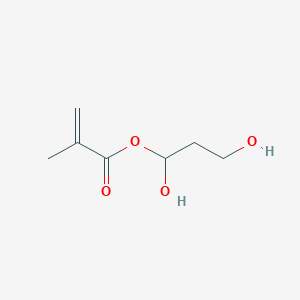

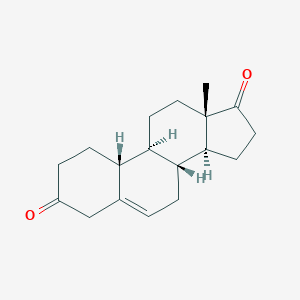

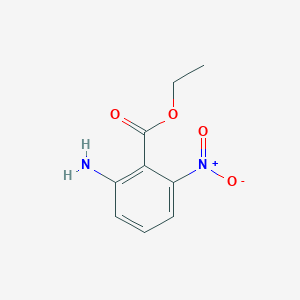

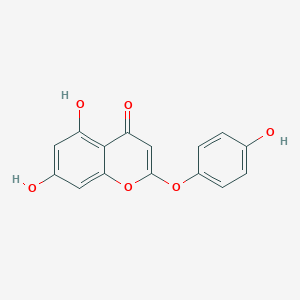

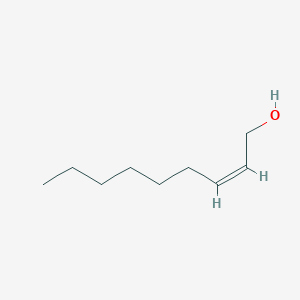

The molecular formula of Demethoxycapillarisin is C15H10O6 . Its structure includes a chromen-4-one core with hydroxy and phenoxy substituents .

Physical And Chemical Properties Analysis

Demethoxycapillarisin is a white crystalline powder . It has a density of 1.6±0.1 g/cm3, a boiling point of 535.9±50.0 °C at 760 mmHg, and a flash point of 207.5±23.6 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

- Researchers have explored Demethoxycapillarisin’s potential in managing hyperglycemia. An ethanolic extract of Russian tarragon (Artemisia dracunculus L.) containing Demethoxycapillarisin was found to decrease phosphoenolpyruvate carboxykinase (PEPCK) mRNA expression in diabetic rats . PEPCK is a key enzyme involved in gluconeogenesis, and inhibiting its expression can help regulate blood glucose levels.

- Demethoxycapillarisin and related chroman-4-one analogs have demonstrated antiparasitic activity. Specifically, they target pteridine reductase-1 and exhibit inhibition against Trypanosoma brucei and Leishmania infantum . These findings highlight its potential as an antiparasitic agent.

- Inflammation plays a crucial role in various diseases, including cancer, Alzheimer’s, diabetes, and cardiovascular disorders. Demethoxycapillarisin may modulate inflammatory responses, making it an interesting candidate for further investigation .

- Researchers have explored synthetic methods for preparing chroman-4-one derivatives, including Demethoxycapillarisin. Recent studies (from 2016 to 2021) have focused on improving synthetic routes to these compounds .

- X-ray diffraction studies have elucidated the structure of Demethoxycapillarisin and its enantiomers. Understanding its three-dimensional arrangement provides insights into its biological activity .

- Beyond the specific fields mentioned, Demethoxycapillarisin’s broad variety of biological and pharmaceutical activities warrants further exploration. Its unique chemical structure makes it a valuable building block for medicinal compounds .

Antihyperglycemic Activity and Gluconeogenesis Inhibition

Antiparasitic Properties

Anti-Inflammatory Effects

Synthetic Methodologies and Derivatives

Structural Studies and Stereochemistry

Biological and Pharmaceutical Applications

Mechanism of Action

Demethoxycapillarisin, also known as 5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one, is a naturally occurring compound with significant biological activities . Here is an overview of its mechanism of action:

Target of Action

The primary target of Demethoxycapillarisin is Phosphoenolpyruvate Carboxykinase (PEPCK) . PEPCK is an enzyme in the lyase family used in four metabolic pathways: gluconeogenesis, glyceroneogenesis, the synthesis of serine, and the conversion of the carbon skeletons of amino acids .

Mode of Action

Demethoxycapillarisin inhibits PEPCK mRNA levels by activation of the PI3K pathway . This interaction results in a decrease in glucose production .

Biochemical Pathways

The compound’s action on the PI3K pathway and its inhibition of PEPCK affects the gluconeogenesis pathway . This leads to a decrease in the production of glucose, which can have significant effects on metabolic processes.

Pharmacokinetics

It’s known that the compound is a naturally occurring 2-phenoxychromone . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The inhibition of PEPCK and the subsequent decrease in glucose production can have significant effects at the molecular and cellular levels. This can potentially impact various biological processes, including energy production and utilization .

properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-1-3-10(4-2-8)20-14-7-12(19)15-11(18)5-9(17)6-13(15)21-14/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSCDKPKWHYZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977421 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Demethoxycapillarisin | |

CAS RN |

61854-36-2 | |

| Record name | Demethoxycapillarisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61854-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethoxycapillarisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061854362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenoxy)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Demethoxycapillarisin in reducing blood glucose levels?

A1: Demethoxycapillarisin has been shown to decrease blood glucose levels by inhibiting the expression of the phosphoenolpyruvate carboxykinase (PEPCK) gene. [] PEPCK is a key enzyme involved in gluconeogenesis, the process by which the liver produces glucose. By inhibiting PEPCK, Demethoxycapillarisin reduces the liver's ability to produce glucose, leading to lower blood glucose levels. This effect is mediated through the activation of the phosphoinositide-3 kinase (PI3K) pathway, similar to the mechanism of action of insulin. []

Q2: What is the structural characterization of Demethoxycapillarisin?

A2: Demethoxycapillarisin is a naturally occurring 2-phenoxychromone. [] While the provided abstracts do not provide specific spectroscopic data, its molecular formula is C16H12O5 and its molecular weight is 284.26 g/mol. []

Q3: Are there any other biological activities associated with Demethoxycapillarisin?

A3: Beyond its glucose-lowering effects, Demethoxycapillarisin has also demonstrated adipogenic properties. Research suggests that it promotes adipocyte differentiation and increases lipid accumulation in differentiating 3T3-L1 adipocytes. [] This suggests potential applications in areas related to metabolic health and adipocyte function.

Q4: What is the source of Demethoxycapillarisin?

A4: Demethoxycapillarisin has been isolated from Artemisia dracunculus L. (Russian tarragon) [] and Artemisia scoparia. [] This suggests that plants within the Artemisia genus may be valuable sources of this bioactive compound.

Q5: What are the potential implications of Demethoxycapillarisin being identified as a bioactive component in Artemisia species?

A5: This finding opens up avenues for further research into the therapeutic potential of these plants, particularly for metabolic disorders like hyperglycemia and potentially obesity. [, ] Understanding the specific mechanisms by which Demethoxycapillarisin exerts its effects could contribute to the development of new therapeutic strategies for these conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)